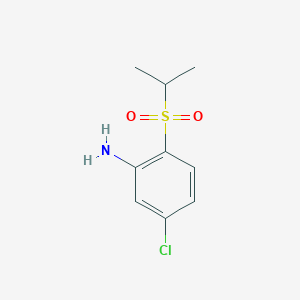

5-Chloro-2-(propane-2-sulfonyl)aniline

Description

Properties

IUPAC Name |

5-chloro-2-propan-2-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c1-6(2)14(12,13)9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVKIBRQAGUGEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Sulfonylation of 5-Chloro-2-Nitroaniline

- Reagents: Propane-2-sulfonyl chloride, pyridine or triethylamine (as base), and an appropriate solvent such as dichloromethane or pyridine.

- Reaction Conditions: The reaction is generally conducted at 0°C to room temperature under inert atmosphere.

- Process:

- The aromatic amine (e.g., 5-chloro-2-nitroaniline) is dissolved in a dry solvent.

- Propane-2-sulfonyl chloride is added dropwise with stirring.

- The mixture is stirred for several hours at room temperature or slightly elevated temperatures (around 25–40°C).

- The product is isolated via filtration or extraction, followed by purification.

Reaction Data Table 1: Sulfonylation Conditions

| Parameter | Typical Value |

|---|---|

| Solvent | Dichloromethane / Pyridine |

| Base | Pyridine / Triethylamine |

| Temperature | 0°C to 25°C |

| Reaction Time | 4–8 hours |

| Yield | 70–85% |

Reduction of Nitro Group to Amine

The nitro group introduced in the previous step must be reduced to obtain the amino derivative, which is a precursor to the final sulfonyl compound.

Method B: Iron Powder Reduction

- Reagents: Iron powder, a polar solvent mixture (methanol/water), or ethanol/water.

- Reaction Conditions: Heating at 40–80°C, typically around 60°C.

- Process:

- The nitro compound is dissolved in the solvent mixture.

- Iron powder is added gradually with stirring.

- The mixture is heated to promote reduction.

- After completion, the mixture is filtered to remove excess iron, and the product is purified by recrystallization.

Data Table 2: Reduction Parameters

| Parameter | Typical Value |

|---|---|

| Solvent | Methanol/Water or Ethanol/Water |

| Reducing Agent | Iron powder |

| Temperature | 40°C – 80°C |

| Reaction Time | 0.5–2 hours |

| Yield | 60–75% |

Purification and Crystallization

The crude product is purified through recrystallization, often using solvents such as ethanol, methanol, or acetone, to obtain high-purity 5-Chloro-2-(propane-2-sulfonyl)aniline .

Crystallization Conditions:

| Solvent System | Example |

|---|---|

| Good Solvent | Ethanol, Methanol, Acetone |

| Poor Solvent | Water |

| Temperature Range | 20°C to 70°C |

| Seeding | Small amount of pure crystals |

Industrial Scale Synthesis

In large-scale manufacturing, continuous flow reactors or automated batch processes are employed to enhance yield, safety, and reproducibility. The key steps mirror laboratory procedures but are optimized for scale, including:

- Use of excess sulfonyl chloride to drive sulfonylation.

- Controlled addition of reagents to manage exothermic reactions.

- Multi-stage purification, such as chromatography or recrystallization, to ensure high purity.

Research Findings and Optimization

Research indicates that the reaction yields and purity are sensitive to parameters such as temperature, solvent choice, and reagent molar ratios. For example:

- Using polar solvents like water or methanol enhances solubility and reaction efficiency.

- Maintaining reaction temperatures between 30°C and 70°C optimizes sulfonylation and reduction steps.

- Excess ammonia or ammonium salts can improve yields during intermediate formation.

Summary Table: Preparation Overview

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Sulfonylation | Propane-2-sulfonyl chloride, pyridine, 0–25°C | Formation of sulfonylated intermediate |

| Nitro reduction | Iron powder, methanol/water, 40–80°C | Conversion to amino derivative |

| Purification | Recrystallization from ethanol/methanol | High-purity final compound |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(propane-2-sulfonyl)aniline can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can be reduced to a sulfoxide or further oxidized to a sulfone.

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Products depend on the nucleophile used, e.g., this compound can form 5-methoxy-2-(propane-2-sulfonyl)aniline when methoxide is the nucleophile.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfoxide derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2-(propane-2-sulfonyl)aniline is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. It is particularly relevant in the development of diuretics and other therapeutic agents.

Synthesis of Metolazone

A notable application of this compound is its use in synthesizing metolazone, a thiazide-like diuretic. Metolazone is used to treat hypertension and edema associated with heart failure. The synthesis involves sulfonylation reactions that enhance the compound's pharmacological properties, improving its efficacy as a diuretic agent .

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis, particularly in creating sulfonamide derivatives. These derivatives are crucial for drug development due to their biological activity.

Reaction Mechanisms

The typical synthesis pathway involves the reaction of 3-chloroaniline with propane-2-sulfonyl chloride, often facilitated by bases like pyridine to neutralize by-products. This process allows for the introduction of sulfonyl groups that can modify the chemical properties of the resultant compounds.

Biological Research

Research has indicated that this compound exhibits significant biological activity, impacting cellular processes and signaling pathways.

Cellular Effects

Studies have shown that this compound can influence cell function by modulating gene expression and cellular metabolism. It has been noted to alter detoxification pathways and affect apoptosis-related signaling. This suggests potential applications in cancer research, where modulation of these pathways may enhance therapeutic strategies.

Pharmacological Studies

Recent studies have investigated the pharmacological properties of compounds derived from this compound, focusing on their antibacterial and antifungal activities. For instance, derivatives have shown promising results against various bacterial strains, indicating their potential use in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound has been crucial in optimizing its efficacy as a therapeutic agent. The presence of chlorine and sulfonamide groups has been linked to enhanced biological activity, making it a target for further research in drug design .

Data Summary Table

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Metolazone synthesis |

| Synthetic Chemistry | Building block for sulfonamide derivatives | Reactions with propane-2-sulfonyl chloride |

| Biological Research | Modulates cellular processes; impacts gene expression | Effects on detoxification pathways |

| Pharmacological Studies | Investigated for antimicrobial properties | Activity against bacterial strains |

| Structure-Activity Relationship (SAR) | Optimization of therapeutic efficacy through chemical modifications | Enhancements due to chlorine and sulfonamide groups |

Mechanism of Action

The mechanism of action of 5-Chloro-2-(propane-2-sulfonyl)aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The chloro group may also contribute to the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues of 5-Chloro-2-(propane-2-sulfonyl)aniline, highlighting differences in substituents, physicochemical properties, and applications:

Note: CAS numbers for the target compound differ slightly between sources (e.g., 1097921-24-8 in vs. 1097920-98-3 in ), possibly due to typographical errors.

Physicochemical Properties

- Solubility : Sulfonyl groups (e.g., propane-2-sulfonyl) increase hydrophilicity compared to methyl or chloro substituents, improving bioavailability .

- Thermal Stability : Tetrazole-containing derivatives (e.g., 5-Chloro-2-(1H-tetrazol-5-yl)aniline) exhibit high stability, suitable for high-temperature reactions .

Biological Activity

5-Chloro-2-(propane-2-sulfonyl)aniline, with the CAS number 1097920-98-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula: C₉H₁₂ClNO₂S

- Molecular Weight: Approximately 221.71 g/mol

- Appearance: Typically presented as a white to off-white solid.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The sulfonamide group is known for its role in inhibiting certain enzymes, particularly those involved in bacterial growth and cancer cell proliferation. The presence of chlorine enhances its binding affinity to these targets, potentially leading to:

- Inhibition of bacterial cell wall synthesis

- Induction of apoptosis in cancer cells

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 75 µg/mL |

| P. aeruginosa | 100 µg/mL |

These findings suggest that the compound may serve as a candidate for developing new antibacterial agents, particularly against resistant strains.

Anticancer Activity

Preliminary studies have demonstrated the cytotoxic effects of this compound on several cancer cell lines. The compound's ability to induce apoptosis has been observed, making it a potential lead compound for further development in cancer therapy. The IC50 values for various cancer cell lines are shown below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.2 |

| HeLa (cervical cancer) | 10.5 |

| A549 (lung cancer) | 12.3 |

These results indicate that the compound may inhibit tumor growth through mechanisms such as cell cycle arrest and induction of apoptosis.

Case Studies

-

Antibacterial Efficacy:

A study conducted by Ahmad et al. highlighted the antibacterial activity of chloro-substituted compounds, including this compound, against multidrug-resistant strains of E. coli and S. aureus. The MIC values were comparable to established antibiotics, suggesting its potential as an alternative treatment option. -

Cytotoxicity Against Cancer Cells:

In a pharmacological investigation, this compound was tested against various cancer cell lines, revealing significant cytotoxicity and potential as an anticancer agent. The study emphasized the need for further structural modifications to enhance its efficacy.

Q & A

Q. What synthetic routes are optimal for preparing 5-Chloro-2-(propane-2-sulfonyl)aniline, and how can yield be maximized?

- Methodology : Start with a chloro-substituted aniline precursor (e.g., 5-chloro-2-nitroaniline) and introduce the propane-2-sulfonyl group via sulfonation. A two-step approach may involve: (i) Sulfonation using propane-2-sulfonyl chloride in the presence of a base (e.g., NaHCO₃) in a polar aprotic solvent (THF/H₂O mixture) at 0–25°C . (ii) Reduction of nitro to aniline using catalytic hydrogenation (10% Pd/C, H₂) or alternative reducing agents (e.g., SnCl₂/HCl). Monitor intermediates via TLC or HPLC to optimize reaction time and purity .

- Yield Optimization : Control stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride) and avoid over-sulfonation by maintaining low temperatures during sulfonation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural Confirmation : Use / NMR to verify sulfonyl group integration (δ ~3.5–4.0 ppm for propane-2-sulfonyl protons) and aromatic substitution patterns.

- Purity Assessment : High-resolution mass spectrometry (HRMS) for molecular ion validation and HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .

- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures and guide storage conditions .

Advanced Research Questions

Q. How does the propane-2-sulfonyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Mechanistic Insight : The sulfonyl group is a strong electron-withdrawing group (EWG), activating the aromatic ring toward NAS at the para position relative to the amino group.

- Experimental Design : Perform kinetic studies using varying nucleophiles (e.g., amines, alkoxides) in DMF or DMSO at 60–80°C. Monitor reaction progress via NMR to compare substitution rates with non-sulfonylated analogs .

Q. How can researchers resolve contradictions in reported spectral data for sulfonylated aniline derivatives?

- Data Validation : Cross-reference NMR chemical shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to predict aromatic proton environments. Validate purity by spiking experiments with known impurities (e.g., unreacted starting material) .

- Collaborative Reproducibility : Share raw spectral data (e.g., JCAMP-DX files) via open-access platforms to enable cross-lab verification .

Q. What strategies mitigate stability issues during long-term storage of this compound?

- Degradation Pathways : Sulfonamides are prone to hydrolysis under acidic/basic conditions. Conduct accelerated stability studies (40°C/75% RH) to identify degradation products (e.g., sulfonic acid derivatives) via LC-MS .

- Storage Recommendations : Store under inert atmosphere (N₂) at –20°C in amber vials with desiccants. Avoid aqueous solvents in formulations .

Q. How can computational modeling predict the biological activity of this compound?

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to assess interactions with targets like VEGFR2 or apoptosis regulators, leveraging structural analogs (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) as reference .

- ADMET Prediction : Employ QSAR models (e.g., SwissADME) to estimate solubility, permeability, and metabolic stability .

Q. What experimental designs are effective for studying the compound’s mechanism of action in cancer cell lines?

- In Vitro Assays : (i) Dose-response curves (0.1–100 µM) in apoptosis-sensitive cell lines (e.g., HeLa, MCF-7) using Annexin V/PI staining . (ii) ROS generation assays (DCFH-DA probe) to evaluate oxidative stress contributions. (iii) siRNA knockdown of suspected targets (e.g., caspases) to confirm pathway involvement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.